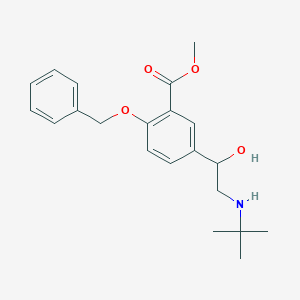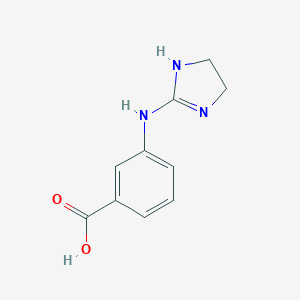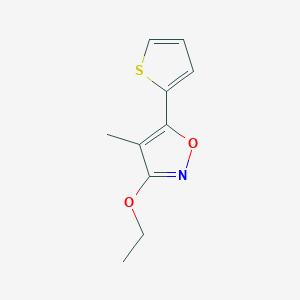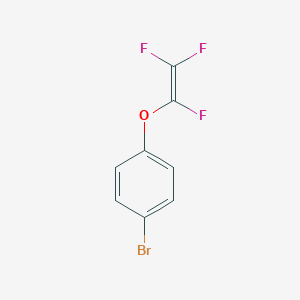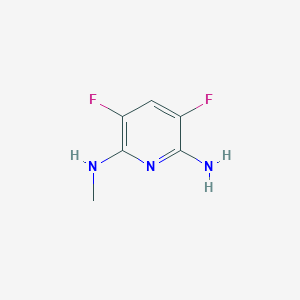
2-Amino-3,5-difluoro-6-(methylamino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-difluoro-6-(methylamino)pyridine, also known as Methylamino-Difluoro-Pyridine (MADFP), is a chemical compound that has been extensively researched in recent years due to its potential applications in the field of drug discovery. This compound belongs to the class of pyridine derivatives and has a unique chemical structure that makes it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of MADFP involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For instance, MADFP has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation. MADFP also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
MADFP has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, MADFP has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest. MADFP also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, MADFP has been shown to inhibit the growth of Plasmodium falciparum by disrupting its metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MADFP is its potent activity against cancer cells, which makes it an attractive candidate for cancer therapy. Additionally, MADFP has shown significant activity against parasitic infections, which is a major global health concern. However, one of the limitations of MADFP is its potential toxicity, which needs to be carefully evaluated before its clinical use.
Orientations Futures
There are several future directions for the research on MADFP. One of the areas of interest is the development of MADFP-based drugs for cancer therapy. Additionally, MADFP can be further studied for its potential as an anti-inflammatory agent and for its activity against other parasitic infections. Moreover, the mechanism of action of MADFP can be further elucidated to identify novel targets for drug development. Finally, the safety and toxicity of MADFP need to be thoroughly evaluated to ensure its clinical safety and efficacy.
Applications De Recherche Scientifique
MADFP has been studied extensively for its potential as a drug candidate in various therapeutic areas such as cancer, inflammation, and parasitic infections. Several studies have reported that MADFP exhibits potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, MADFP has shown significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, MADFP has been found to possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
Propriétés
Numéro CAS |
189281-29-6 |
|---|---|
Nom du produit |
2-Amino-3,5-difluoro-6-(methylamino)pyridine |
Formule moléculaire |
C6H7F2N3 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
3,5-difluoro-6-N-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C6H7F2N3/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H3,9,10,11) |
Clé InChI |
VURMJJWEBBJHAK-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=N1)N)F)F |
SMILES canonique |
CNC1=C(C=C(C(=N1)N)F)F |
Synonymes |
2,6-Pyridinediamine,3,5-difluoro-N-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


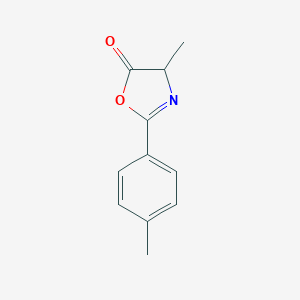
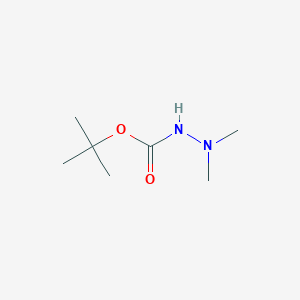
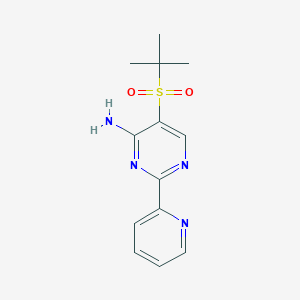
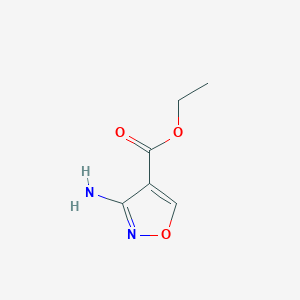
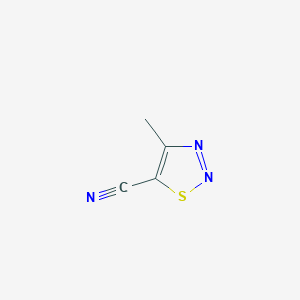
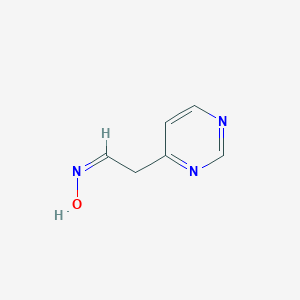
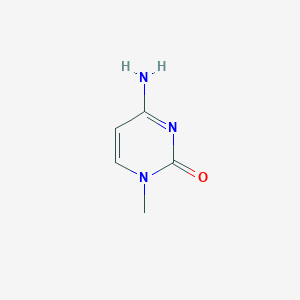
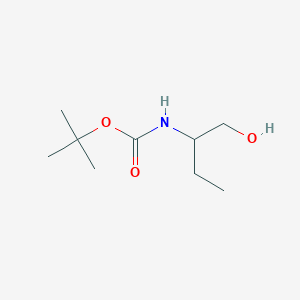
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
